![molecular formula C18H13BrClN5O B3012113 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 888426-90-2](/img/structure/B3012113.png)
6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H13BrClN5O and its molecular weight is 430.69. The purity is usually 95%.
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Biological Activity
The compound 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Structural Characteristics
The synthesis of triazolopyrimidines typically involves multi-step reactions that include cyclization and substitution processes. The specific compound features a triazole ring fused with a pyrimidine , which enhances its pharmacological profile. The bromobenzyl and chloro-methylphenyl substituents are crucial for modulating biological activity.
Anticancer Properties
Recent studies have indicated that compounds within the triazolopyrimidine family exhibit significant anticancer properties. For instance, 6-(4-bromobenzyl) derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound effectively reduced viability in human cancer cells, suggesting a potential role as an anticancer agent .
Antimicrobial Activity
The compound's antimicrobial activity has also been explored. Studies have reported that triazolopyrimidines can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism is believed to involve interference with bacterial DNA synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by its structural components:
Substituent | Effect on Activity |
---|---|
4-Bromobenzyl | Enhances anticancer activity |
3-Chloro-4-methylphenyl | Contributes to anti-inflammatory effects |
Triazole-Pyrimidine core | Essential for overall biological activity |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Evaluation : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results revealed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
- Inflammation Model : In vivo studies using animal models demonstrated that treatment with this compound significantly reduced inflammatory markers in tissues subjected to induced inflammation .
Properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN5O/c1-11-2-7-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(19)6-4-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZMHSNZDBVDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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